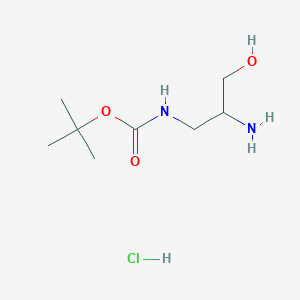

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2378503-61-6 . It has a molecular weight of 226.7 and is commonly used in scientific research and industry.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius . The compound’s density and refractive index are not specified in the retrieved data.科学的研究の応用

Preparation and Synthetic Applications

- The compound has been utilized in the preparation of various chemical structures, indicating its role as an intermediate in synthetic organic chemistry. For instance, it has been involved in the synthesis of protected β-d-2-deoxyribosylamine, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in nucleoside analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

Photoredox Catalysis

- A study highlighted its application in photoredox catalysis, where tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as an amidyl-radical precursor in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This procedure established a cascade pathway for assembling a range of 3-aminochromones under mild conditions, demonstrating its utility in photoredox chemistry to access diverse nitrogen-containing heterocycles (Wang et al., 2022).

Metalation and Alkylation

- Research on α-alkyl-α-aminosilanes showed that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study underscores its utility in metalation and alkylation processes, providing a pathway for the preparation of α-functionalized α-amino silanes, highlighting its versatility in modifying silicon-containing compounds (Sieburth, Somers, & O'hare, 1996).

Chemical Transformations

- Another study discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, indicating its role in the modification and protection of amino groups in organic synthesis. This transformation allows for the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds under mild conditions, showcasing its application in the selective protection and deprotection strategies for amino groups in complex molecules (Sakaitani & Ohfune, 1990).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that this compound is a protected amine , which suggests that it may interact with enzymes or receptors that recognize or are modulated by amines.

Mode of Action

As a protected amine, it could be involved in various biochemical reactions where the protection group (tert-butyl carbamate) is removed to release the active amine .

Biochemical Pathways

It has been used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may play a role in lipid metabolism and the urea cycle.

Result of Action

Given its role as a protected amine, it may be involved in various biochemical reactions, with the specific effects depending on the context of these reactions .

特性

IUPAC Name |

tert-butyl N-(2-amino-3-hydroxypropyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWADBBYVXJJLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

![1-(4-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2869379.png)

![methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate](/img/structure/B2869380.png)

![N-(2-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B2869381.png)

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)